molecular formula C17H14O3S B2936106 (Z)-6-((2-methylallyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one CAS No. 623117-42-0

(Z)-6-((2-methylallyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2936106
CAS No.: 623117-42-0
M. Wt: 298.36
InChI Key: QVGIRCCAYPQEMP-SXGWCWSVSA-N
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Description

(Z)-6-((2-methylallyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a synthetic aurone derivative featuring a benzofuran-3(2H)-one core substituted with a thiophen-2-ylmethylene group at the C2 position and a 2-methylallyloxy group at the C6 position. Its molecular formula is C₁₇H₁₄O₃S, with a molecular weight of 298.36 g/mol and an XLogP3 value of 3.9, indicating moderate lipophilicity . The compound has 4 rotatable bonds, which may influence its conformational flexibility and binding interactions with biological targets .

Properties

IUPAC Name

(2Z)-6-(2-methylprop-2-enoxy)-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3S/c1-11(2)10-19-12-5-6-14-15(8-12)20-16(17(14)18)9-13-4-3-7-21-13/h3-9H,1,10H2,2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGIRCCAYPQEMP-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-((2-methylallyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Thiophen-2-ylmethylene Group: This step involves the use of thiophene derivatives and appropriate coupling reactions.

    Attachment of the (2-methylallyl)oxy Group: This can be done through etherification reactions using (2-methylallyl) alcohol and suitable catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-((2-methylallyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, compounds in the benzofuran family are often investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound may be explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry

Industrially, such compounds can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (Z)-6-((2-methylallyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (Z)-6-((2-methylallyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one with structurally and functionally related benzofuran-3(2H)-one derivatives:

Compound Substituents Key Properties Biological Activity References
(Z)-6-((2-methylallyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one C2: Thiophen-2-ylmethylene
C6: 2-methylallyloxy
Molecular weight: 298.36 g/mol
XLogP3: 3.9
Rotatable bonds: 4
Limited direct data; structural analogs show anticancer/antiviral activity
5a : (Z)-2-((1-ethyl-5-methoxyindol-3-yl)methylene)-6-oxyacetonitrile C2: Indole derivative
C6: Acetonitrile-substituted alkoxy
IC₅₀: <100 nM (PC-3 cells)<br>Targets tubulin colchicine-binding site Anticancer (prostate cancer, leukemia)
5b : (Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene) derivative C2: Pyridin-4-ylmethylene
C6: 2,6-dichlorobenzyloxy
IC₅₀: <100 nM (PC-3 cells)<br>Synergistic with 5a in leukemia models Inhibits T-ALL in zebrafish
6v : (Z)-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one C2: 3-hydroxy-4-methoxybenzylidene
C6: Unsubstituted
Melting point: 187.6–188.5°C
Synthetic yield: 63.2%
Not explicitly reported; likely modulates tubulin dynamics
CID 1804018 : (Z)-2-(2,5-dimethoxybenzylidene)-6-(4-methoxyphenyl) variant C2: 2,5-dimethoxybenzylidene
C6: 4-methoxyphenyl-2-oxoethoxy
PC3 binding stability: 8.74%
XLogP3: ~4.1 (estimated)
Marburg virus replication inhibitor
Targets viral nucleoprotein (NP)
PIM1 inhibitor : (Z)-2-(1H-indazol-3-ylmethylene)-6-[¹¹C]methoxy derivative C2: 1H-indazol-3-ylmethylene
C6: Piperazin-1-ylmethyl and ¹¹C-methoxy
IC₅₀: 3 nM (PIM1 kinase)
Radiochemical yield: 20–30%
Anticancer (PIM1 imaging probe)
High selectivity for kinase targets

Structural and Functional Insights

Substituent Impact on Activity :

  • The thiophen-2-ylmethylene group in the target compound may enhance π-π stacking interactions with hydrophobic pockets in biological targets, similar to the pyridin-4-ylmethylene group in 5b . However, the absence of electron-withdrawing groups (e.g., chlorine in 5b) might reduce tubulin-binding affinity.
  • The 2-methylallyloxy substituent at C6 introduces steric bulk compared to smaller groups like methoxy or hydroxy in compounds 6v–6y . This could affect membrane permeability or target engagement.

Anticancer Potential: While the target compound lacks direct IC₅₀ data, analogs like 5a and 5b demonstrate nanomolar potency against prostate cancer (PC-3) and leukemia cells by disrupting tubulin dynamics . The thiophene ring may offer unique interactions with kinase domains, as seen in PIM1 inhibitors .

Synthetic Accessibility: The target compound is synthesized via aldol condensation between 3-coumaranone and substituted aldehydes, a method yielding 58–93.5% for similar derivatives . Its moderate lipophilicity (XLogP3 = 3.9) aligns with orally bioable drugs but may require optimization for CNS penetration .

Biological Activity

(Z)-6-((2-methylallyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a compound belonging to the benzofuran class, which has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, enzyme inhibition properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a thiophene group and an allyloxy moiety. Its structural characteristics are crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that benzofuran derivatives, including (Z)-6-((2-methylallyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one, exhibit a range of biological activities:

  • Cytotoxicity : Studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cells. For instance, derivatives similar to our compound have demonstrated significant cytotoxic effects against various cancer cell lines, including K562 leukemia cells, through mechanisms involving reactive oxygen species (ROS) generation and caspase activation .
  • Enzyme Inhibition : The compound may also possess inhibitory effects on monoamine oxidase (MAO) enzymes. MAO inhibitors are relevant in treating depressive disorders, and compounds with similar structures have shown selective inhibition profiles against MAO-A and MAO-B .

Cytotoxicity Studies

In a recent study focused on benzofuran derivatives, compounds were tested for their ability to induce apoptosis in K562 cells. The results indicated that these compounds increased the activity of caspases 3 and 7 significantly after 48 hours of exposure, confirming their pro-apoptotic potential. Specifically, one derivative showed a 2.31-fold increase in caspase activity, suggesting a strong apoptotic effect .

Enzyme Inhibition Profiles

Another study evaluated the MAO inhibitory activity of benzofuran derivatives. The results revealed that several compounds exhibited potent inhibition against MAO-A, with IC50 values as low as 0.073 μM for select derivatives. This suggests that (Z)-6-((2-methylallyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one could have therapeutic implications in managing mood disorders .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The generation of ROS plays a critical role in triggering apoptosis. Increased ROS levels lead to mitochondrial dysfunction and subsequent activation of caspases, which are essential for executing the apoptotic program .
  • MAO Inhibition : By inhibiting MAO enzymes, the compound may alter neurotransmitter levels in the brain, thereby exerting antidepressant effects. This is particularly relevant for compounds that can penetrate the blood-brain barrier effectively .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
CytotoxicityInduces apoptosis in K562 cells
MAO InhibitionSelective inhibition of MAO-A
ROS GenerationIncreases ROS levels

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